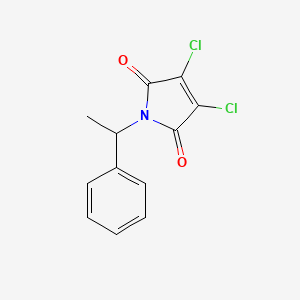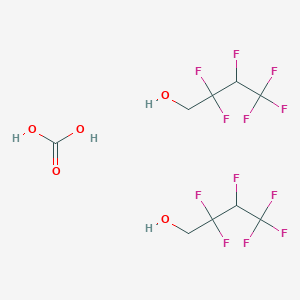
carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol is a fluorinated alcohol with the molecular formula C4H4F6O. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity. It is used in various scientific and industrial applications, particularly in the synthesis of fluorinated materials and as a solvent in specialized chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol typically involves the fluorination of butanol derivatives. One common method is the reaction of butanol with hexafluoropropylene oxide under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in the presence of a catalyst such as potassium fluoride and at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form less fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated alcohols, carbonyl compounds, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism by which carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its ability to participate in these interactions, making it a valuable compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: This compound has one additional fluorine atom compared to carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol.
1H,1H,2H,2H-Perfluorohexan-1-ol: This compound has a longer carbon chain and fewer fluorine atoms.
1H,1H,3H-Hexafluorobutan-1-ol: This compound has a similar structure but different fluorine atom positions.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high stability, reactivity, and the ability to participate in specific interactions. These properties make it particularly valuable in specialized applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
847755-25-3 |
|---|---|
Molecular Formula |
C9H10F12O5 |
Molecular Weight |
426.15 g/mol |
IUPAC Name |
carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol |
InChI |
InChI=1S/2C4H4F6O.CH2O3/c2*5-2(4(8,9)10)3(6,7)1-11;2-1(3)4/h2*2,11H,1H2;(H2,2,3,4) |
InChI Key |
XPVRABKOZUVRGX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)O.C(C(C(C(F)(F)F)F)(F)F)O.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





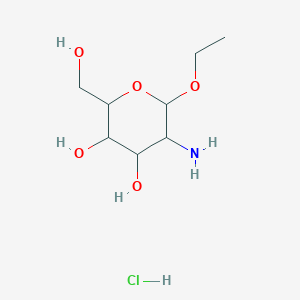
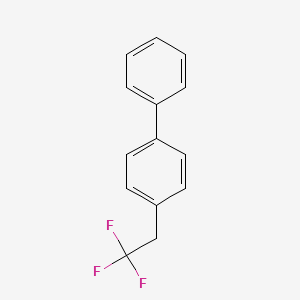
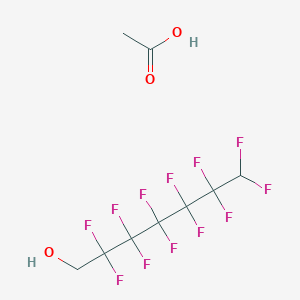
![2-(4-Hydroxy-3-iodophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B15091674.png)
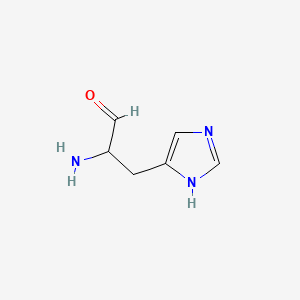
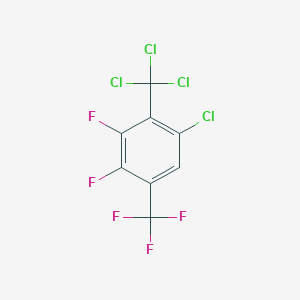
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15091687.png)
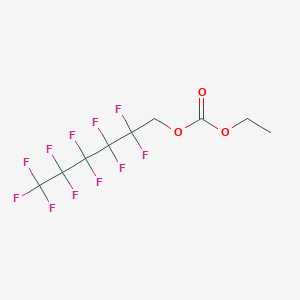
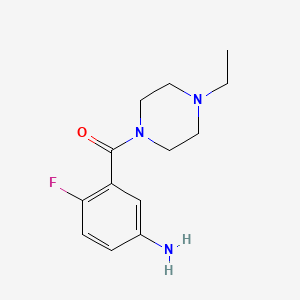
![4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine](/img/structure/B15091708.png)
